4,7-Dimethyl-4,5,6,7-tetrahydro[1,2,5]oxadiazolo[3,4-B]pyrazine 1-oxide
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Overview
Description
4,7-Dimethyl-4,5,6,7-tetrahydro[1,2,5]oxadiazolo[3,4-B]pyrazine 1-oxide is a heterocyclic compound that features a unique structure combining an oxadiazole and a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dimethyl-4,5,6,7-tetrahydro[1,2,5]oxadiazolo[3,4-B]pyrazine 1-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,7-dimethyl-1,2-diaminobutane with nitrous acid to form the oxadiazole ring, followed by cyclization with a suitable reagent to form the pyrazine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4,7-Dimethyl-4,5,6,7-tetrahydro[1,2,5]oxadiazolo[3,4-B]pyrazine 1-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4,7-Dimethyl-4,5,6,7-tetrahydro[1,2,5]oxadiazolo[3,4-B]pyrazine 1-oxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 4,7-Dimethyl-4,5,6,7-tetrahydro[1,2,5]oxadiazolo[3,4-B]pyrazine 1-oxide involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and DNA interaction .
Comparison with Similar Compounds
Similar Compounds
4,7-Dimethyl-5,6-dihydro-[1,2,5]oxadiazolo[3,4-b]pyrazine: Shares a similar core structure but lacks the tetrahydro configuration.
5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazines: Another class of compounds with a similar fused ring system.
Uniqueness
4,7-Dimethyl-4,5,6,7-tetrahydro[1,2,5]oxadiazolo[3,4-B]pyrazine 1-oxide is unique due to its specific combination of an oxadiazole and pyrazine ring, which imparts distinct chemical and physical properties.
Properties
CAS No. |
98778-10-0 |
---|---|
Molecular Formula |
C6H10N4O2 |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
4,7-dimethyl-3-oxido-5,6-dihydro-[1,2,5]oxadiazolo[3,4-b]pyrazin-3-ium |
InChI |
InChI=1S/C6H10N4O2/c1-8-3-4-9(2)6-5(8)7-12-10(6)11/h3-4H2,1-2H3 |
InChI Key |
QERZEUNWVFGPBN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(C2=[N+](ON=C21)[O-])C |
Origin of Product |
United States |
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